Cas no 851987-96-7 (N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide)

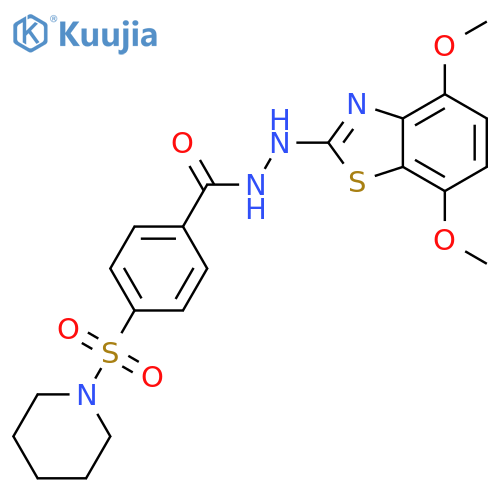

851987-96-7 structure

商品名:N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide

CAS番号:851987-96-7

MF:C21H24N4O5S2

メガワット:476.569062232971

CID:6536022

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide 化学的及び物理的性質

名前と識別子

-

- N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide

- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

- Benzoic acid, 4-(1-piperidinylsulfonyl)-, 2-(4,7-dimethoxy-2-benzothiazolyl)hydrazide

-

- インチ: 1S/C21H24N4O5S2/c1-29-16-10-11-17(30-2)19-18(16)22-21(31-19)24-23-20(26)14-6-8-15(9-7-14)32(27,28)25-12-4-3-5-13-25/h6-11H,3-5,12-13H2,1-2H3,(H,22,24)(H,23,26)

- InChIKey: VKSHKNNVHRLIDW-UHFFFAOYSA-N

- ほほえんだ: C(NNC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1

じっけんとくせい

- 密度みつど: 1.412±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 9.65±0.23(Predicted)

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0642-4138-10μmol |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |

851987-96-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0642-4138-20mg |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |

851987-96-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0642-4138-3mg |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |

851987-96-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0642-4138-15mg |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |

851987-96-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0642-4138-5mg |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |

851987-96-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0642-4138-30mg |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |

851987-96-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0642-4138-5μmol |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |

851987-96-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0642-4138-2μmol |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |

851987-96-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0642-4138-2mg |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |

851987-96-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0642-4138-10mg |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |

851987-96-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

851987-96-7 (N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide) 関連製品

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量